1,3-Oxazinane-2-thione
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Overview
Description
1,3-Oxazinane-2-thione is a heterocyclic compound containing one oxygen, one nitrogen, and one sulfur atom in a six-membered ring.
Mechanism of Action
Mode of Action
It is known that the compound is involved in the synthesis of heterocyclic derivatives .
Biochemical Pathways
1,3-Oxazinane-2-thione is involved in the synthesis of heterocyclic derivatives, such as 1,3-oxazolidine- and 1,3-oxazinane-2-thiones (5- and 6-membered cyclic thiocarbamates, respectively), and 2-amino-2-oxazolines (5-membered cyclic isoureas) .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxazinane-2-thione can be synthesized through several methods. One common approach involves the reaction of 3-amino-1-propanol with carbon disulfide (CS2) in the presence of a base such as triethylamine (Et3N). The reaction mixture is then treated with hydrogen peroxide (H2O2) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Oxazinane-2-thione has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its unique chemical properties.
Material Science: It is explored for its potential use in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazolidine-2-thione: Similar in structure but with a different ring size.
1,3-Oxazine-2-thione: Contains a similar thione group but with a different ring structure.
Uniqueness
1,3-Oxazinane-2-thione is unique due to its specific ring structure and the presence of the thione group, which imparts distinct chemical reactivity. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
1,3-oxazinane-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c7-4-5-2-1-3-6-4/h1-3H2,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWDJXKSTXCEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=S)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17374-18-4 |
Source
|
Record name | 1,3-oxazinane-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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